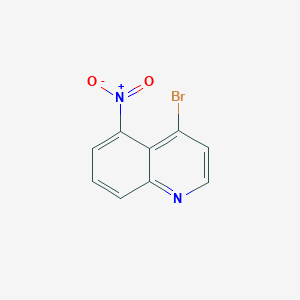![molecular formula C15H20ClNO2 B11760265 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is a chemical compound with the molecular formula C15H20ClNO2 It is a derivative of benzoazepine, a bicyclic compound containing a benzene ring fused to an azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate typically involves several steps. One common method starts with the acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Further reactions, including reduction and de-ketalation, lead to the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of receptor antagonism.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolvaptan: A vasopressin V2 receptor antagonist with a similar benzoazepine core structure.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of various benzoazepine derivatives.
Uniqueness
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is unique due to its specific functional groups and potential for diverse chemical transformations. Its pivalate ester group distinguishes it from other similar compounds, providing unique reactivity and applications.
Eigenschaften
Molekularformel |
C15H20ClNO2 |
|---|---|
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
(7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)14(18)19-13-5-4-8-17-12-7-6-10(16)9-11(12)13/h6-7,9,13,17H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
IGQDJCSTOFVVQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1CCCNC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
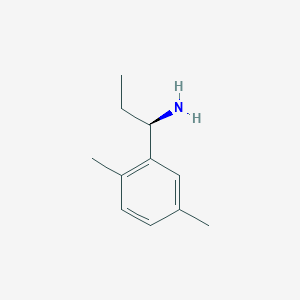
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
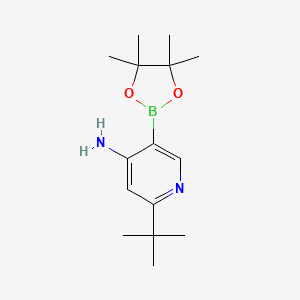
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
![2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)
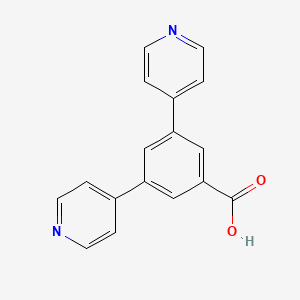
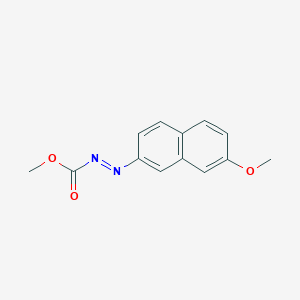
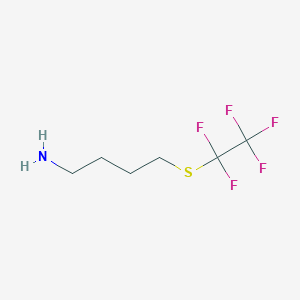
![3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11760267.png)
